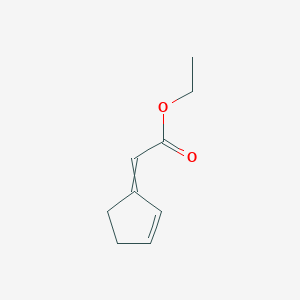

Ethyl (cyclopent-2-en-1-ylidene)acetate

Description

Ethyl (cyclopent-2-en-1-ylidene)acetate is an α,β-unsaturated ester characterized by a cyclopentene ring fused to an ylidene-acetate moiety. The compound’s structure features a conjugated system between the cyclopentene double bond and the ester carbonyl group, which enhances its electrophilicity and reactivity in cycloaddition and Michael addition reactions .

Properties

CAS No. |

1075-67-8 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

ethyl 2-cyclopent-2-en-1-ylideneacetate |

InChI |

InChI=1S/C9H12O2/c1-2-11-9(10)7-8-5-3-4-6-8/h3,5,7H,2,4,6H2,1H3 |

InChI Key |

MEEOAEBEKWMFNP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C1CCC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of Ethyl (cyclopent-2-en-1-ylidene)acetate can be contextualized by comparing it to structurally related α,β-unsaturated esters. Key differences in ring size, substituents, and electronic effects are summarized below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Electronic Effects

- Ring Strain and Reactivity: The cyclopentene ring in this compound exhibits moderate ring strain compared to the highly strained cyclopropane in Methyl 2-chloro-2-cyclopropylideneacetate. This difference influences their regioselectivity in cycloadditions; cyclopropane derivatives undergo faster but less selective reactions . The indolinone core in Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate provides extended conjugation, enabling asymmetric organocatalysis and visible-light photocatalysis .

- Substituent Effects: Electron-withdrawing groups (e.g., chloro in Methyl 2-chloro-2-cyclopropylideneacetate) enhance electrophilicity, facilitating nucleophilic attacks in bioactive compound synthesis . The amino and cyano groups in Ethyl (3-aminocyclohex-2-en-1-ylidene)(cyano)acetate introduce hydrogen-bonding and dipole interactions, critical for binding to biological targets .

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl (cyclopent-2-en-1-ylidene)acetate?

this compound is typically synthesized via esterification or cyclopropane ring-opening reactions. One approach involves reacting cyclopent-2-en-1-ylidene derivatives with ethyl acetate precursors under acidic or catalytic conditions. For example, zinc chloride and aniline catalysts are used in analogous syntheses of related esters (e.g., ethyl (1-phenylethylidene)cyanoacetate) . Reaction conditions such as temperature (often 80–120°C) and solvent polarity must be optimized to avoid side reactions like hydrolysis.

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

- NMR spectroscopy : and NMR identify substituents and confirm conjugation in the cyclopentene ring.

- X-ray diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., C=O at ~1.21 Å, C=C at ~1.34 Å) and dihedral angles to confirm the enone system geometry .

- IR spectroscopy : Stretching frequencies for ester carbonyl (~1740 cm) and conjugated double bonds (~1650 cm) are diagnostic.

Q. How can researchers optimize purification of this compound?

Fractional distillation (boiling point ~150–170°C under reduced pressure) or column chromatography (silica gel, hexane/ethyl acetate eluent) are standard. Purity is assessed via gas chromatography (GC) or HPLC, with retention times calibrated against known standards .

Advanced Research Questions

Q. How can contradictions in crystallographic refinement of this compound derivatives be resolved?

Discrepancies in XRD data (e.g., anisotropic displacement parameters or occupancy conflicts) require iterative refinement using software like SHELXL and validation via WinGX/ORTEP . Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions (H-bonding, π-stacking) to validate packing models . For example, C–H···O interactions (~2.8–3.2 Å) dominate in related esters .

Q. What computational strategies predict reactivity in cycloaddition reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and regioselectivity in Diels-Alder reactions. Quantitative Structure-Property Relationship (QSPR) models, as implemented in CC-DPS , correlate electronic parameters (HOMO/LUMO energies) with reaction kinetics . For instance, the enone system’s LUMO energy (~-1.5 eV) predicts dienophile activity .

Q. How do solvent effects influence the tautomeric equilibrium of this compound?

Polar aprotic solvents (e.g., DMSO) stabilize the keto form via dipole interactions, while non-polar solvents (e.g., toluene) favor the enol tautomer. -NMR titration in deuterated solvents monitors equilibrium shifts, with equilibrium constants () calculated via integration of α-proton signals .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.